N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide
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Overview
Description
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C12H18Br3N. It is known for its diverse applications in organic chemistry, particularly in the synthesis of various organic compounds and as a reagent in different chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide typically involves the reaction of N,N-dimethylpropan-1-amine with benzyl bromide and bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in solvents like ethanol or acetonitrile at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, substitution reactions with hydroxide ions may yield alcohols, while reactions with amines can produce amine derivatives .
Scientific Research Applications
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide involves its interaction with specific molecular targets. The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of the biomolecules, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
N,N,N-trimethylpropan-1-aminium bromide: A similar quaternary ammonium compound with different substituents.
N-benzyl-2,3-dibromomaleimide: Another compound with similar bromine substituents but different core structure.
Uniqueness
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide is unique due to its specific combination of benzyl and bromine substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
benzyl-(2,3-dibromopropyl)-dimethylazanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N.BrH/c1-15(2,10-12(14)8-13)9-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJCOISMOPVMDV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC(CBr)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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